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Compound of Interest

Compound Name: 2-Methylfluorene

Cat. No.: B047199

Spectroscopic Data Sheet: 2-Methylfluorene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tH NMR and 3C NMR
spectroscopic data for 2-Methylfluorene. The information is presented in a structured format to
facilitate its use in research, quality control, and drug development. The data herein is compiled
from established spectroscopic principles and available data for the parent compound,
fluorene.

'H and **C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (d) in parts per million (ppm),
signal multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Methylfluorene. These

values are based on the known spectrum of fluorene and the expected effects of a methyl

substituent on the aromatic rings.

Table 1: Predicted *H NMR Spectroscopic Data for 2-
Methylfluorene
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ErotonAsSanment Prédicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, Hz)
H1 7.6 d J=75
H3 7.2 d J=75
H4 7.4 d J=7.4
H5 7.3 t J=74
Ho 73 t =74
H7 7.5 d J=7.4
H8 7.8 d J=75
H9 (CH2) 3.9 s
CHs 2.5 s

Disclaimer: The data presented in this table is predicted based on known substituent effects
and data for the parent fluorene molecule. Actual experimental values may vary.

Table 2: Predicted **C NMR Spectroscopic Data for 2-
Methylfluorene
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 120.0
Cc2 137.0
C3 128.0
C4 125.0
C4a 141.0
C4b 143.0
C5 127.0
C6 127.0
c7 125.0
C8 120.0
C8a 142.0
C9 37.0
C9a 143.0
CHs 21.5

Disclaimer: The data presented in this table is predicted based on known substituent effects
and data for the parent fluorene molecule. Actual experimental values may vary.

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality *H and 3C NMR spectra
for aromatic compounds like 2-Methylfluorene.

Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of 2-Methylfluorene for *H NMR and 20-50 mg
for 3C NMR.[1][2][3]
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» Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the
sample. Chloroform-d (CDCIs) is a common choice for non-polar aromatic compounds.[1]

» Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry vial.[1][3] Gentle vortexing or sonication can be used to aid
dissolution.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
NMR tube. Avoid introducing any particulate matter.

« Internal Standard: For precise chemical shift referencing, a small amount of
tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

o Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

NMR Instrument Parameters

The following are typical instrument parameters for a standard 400 MHz NMR spectrometer:
e 'H NMR:

o Pulse Program: Standard single-pulse experiment (zg30).

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

o Acquisition Time: 3-4 seconds.

o Spectral Width: -2 to 12 ppm.

o BC NMR:

[¢]

Pulse Program: Standard proton-decoupled experiment (zgpg30).

[e]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Relaxation Delay: 2 seconds.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

o Acquisition Time: 1-2 seconds.
o Spectral Width: 0 to 220 ppm.

Visualizations
Chemical Structure and Atom Numbering

Caption: Chemical structure of 2-Methylfluorene with atom numbering.

General NMR Experimental Workflow
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Caption: A generalized workflow for an NMR experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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